2-(3-Nitrophenoxy)tetrahydro-2H-pyran
Description
Structure
3D Structure
Properties
CAS No. |
28659-20-3 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)oxane |
InChI |
InChI=1S/C11H13NO4/c13-12(14)9-4-3-5-10(8-9)16-11-6-1-2-7-15-11/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
HFVCSRUCFXZPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 2 3 Nitrophenoxy Tetrahydro 2h Pyran and Its Derivatives
Mechanistic Elucidation of Tetrahydropyran (B127337) Formation Pathways
The synthesis of 2-aryloxytetrahydropyrans, including the title compound, is most commonly achieved through the acid-catalyzed addition of a phenol (B47542) to 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via an oxocarbenium ion intermediate, and its stereochemical and energetic landscape has been a subject of detailed mechanistic studies.
Computational and experimental studies on related systems, such as the intramolecular oxa-Michael addition, provide insight into the formation of tetrahydropyran rings. rsc.org For reactions proceeding under acidic catalysis, the mechanism is characterized by a "late" transition state, meaning its structure more closely resembles the product than the reactants. rsc.org In this state, steric interactions play a dominant role in determining the stereochemical outcome. The energetic favorability of placing bulky substituents in equatorial positions within the chair-like transition state leads to the preferential formation of the thermodynamically more stable product. rsc.org
In the context of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran formation from 3-nitrophenol (B1666305) and DHP, the acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion. The phenol then acts as a nucleophile, attacking the carbocation. The approach of the bulky nitrophenoxy group is sterically hindered, and the system adopts a transition state that minimizes these non-bonded interactions, ultimately influencing the stereochemistry of the resulting acetal (B89532).
Catalysts are essential for facilitating the formation of the tetrahydropyran ring from alcohols/phenols and DHP. Acid catalysts are most common, and their primary role is to activate the dihydropyran for nucleophilic attack.
Brønsted Acids: Simple acids like p-toluenesulfonic acid (PTSA), pyridinium (B92312) p-toluenesulfonate (PPTS), or even strong mineral acids in catalytic amounts are effective. They operate by protonating the DHP, generating the key oxocarbenium ion intermediate.
Lewis Acids: Reagents such as boron trifluoride etherate (BF₃·OEt₂) can also catalyze the reaction by coordinating to the oxygen of the DHP, which enhances the electrophilicity of the double bond and facilitates the nucleophilic addition of the phenol.
The choice of catalyst can influence reaction rates and, in some cases, selectivity. For instance, under acidic conditions, the reaction is typically under kinetic control, leading almost exclusively to the formation of the thermodynamically favored product. rsc.org In contrast, studies on analogous systems under basic conditions have shown the formation of an "early" transition state, where electrostatic effects can become more significant than steric factors, sometimes leading to different stereochemical outcomes. rsc.org
Transformations Involving the Nitrophenoxy Functional Group
The nitrophenoxy moiety is a versatile functional group that can undergo a range of chemical transformations, most notably the reduction of the nitro group to an amine. This conversion opens up extensive possibilities for further derivatization.
The conversion of the aromatic nitro group in this compound to an amino group is a key transformation that yields 3-(tetrahydro-2H-pyran-2-yloxy)aniline. The primary challenge is to achieve this reduction chemoselectively without cleaving the acid-labile THP ether linkage. A variety of reagents and conditions can be employed to accomplish this selective reduction. jsynthchem.comcommonorganicchemistry.com
Common methods include:
Catalytic Hydrogenation: This is often the method of choice. Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) can effectively reduce the nitro group. commonorganicchemistry.com Raney Nickel is particularly useful if dehalogenation is a concern in related substrates. commonorganicchemistry.com
Metal-Acid Systems: The use of metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) provides a mild and effective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comresearchgate.net
Tin(II) Chloride (SnCl₂): This reagent offers a mild way to reduce aromatic nitro groups and is tolerant of many other functional groups. commonorganicchemistry.com
Sodium Sulfide (B99878) (Na₂S): In specific cases, sodium sulfide can be used for the selective reduction of one nitro group in the presence of others, though it is generally not effective for aliphatic nitro groups. commonorganicchemistry.com
The following table summarizes some common catalytic systems for this transformation.
| Reagent/Catalyst System | Typical Conditions | Selectivity and Notes |
|---|---|---|
| H₂ / Pd-C | Methanol or Ethanol, Room Temperature | Highly efficient for aromatic and aliphatic nitro groups. May reduce other functional groups. commonorganicchemistry.com |
| H₂ / Raney Ni | Ethanol, Room Temperature | Effective for nitro groups; often used when avoiding dehalogenation is necessary. commonorganicchemistry.com |
| Fe / AcOH or HCl | Ethanol/Water, Reflux | Mild method, tolerant of many other reducible groups. commonorganicchemistry.comresearchgate.net |
| SnCl₂ · 2H₂O | Ethanol, Reflux | Provides mild and selective reduction of aromatic nitro groups. commonorganicchemistry.com |
| Ni(acac)₂ / PMHS | THF/Ethanol, Room Temperature | Chemoselective transfer hydrogenation tolerant of sensitive groups like esters and nitriles. rsc.org |
The resulting 3-(tetrahydro-2H-pyran-2-yloxy)aniline is a valuable synthetic intermediate. The primary amino group attached to the aromatic ring can undergo a wide array of reactions, allowing for the introduction of diverse functionalities. For example, the amino group can readily react with electrophiles or be converted into a diazonium salt, a versatile intermediate for introducing various substituents onto the aromatic ring.
Key subsequent reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This salt can then be used in Sandmeyer or related reactions to introduce halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups.
Nucleophilic Aromatic Substitution: The amino group can participate in reactions such as reacting with pentafluorophenyl groups, as seen in the synthesis of complex porphyrin derivatives. mdpi.com
Cleavage and Ring-Opening Reactions of 2-Aryloxytetrahydropyrans
The acetal linkage in 2-aryloxytetrahydropyrans is susceptible to cleavage under various conditions. This reactivity can be exploited for deprotection of a phenolic hydroxyl group or for other synthetic transformations. Reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) in combination with a Lewis acid such as aluminum chloride (AlCl₃) has been studied in detail. cdnsciencepub.comcdnsciencepub.com
Research has shown a distinct difference in the cleavage patterns between 2-alkoxy- and 2-aryloxy-tetrahydropyrans. cdnsciencepub.comcdnsciencepub.com While 2-alkoxytetrahydropyrans can undergo both cleavage of the exocyclic C-O bond (side-chain cleavage) and cleavage of the endocyclic C-O bond (ring-opening), 2-aryloxytetrahydropyrans exclusively undergo side-chain cleavage. cdnsciencepub.comcdnsciencepub.com
The mechanism is believed to proceed through the formation of an oxocarbenium ion intermediate. The Lewis acid (AlCl₃) coordinates to the endocyclic oxygen atom of the THP ring. This coordination facilitates the heterolytic cleavage of the exocyclic C-O bond, releasing the aryloxide as a leaving group and forming the stable tetrahydropyranyl cation. Subsequent reduction of this cation by the hydride reagent yields tetrahydropyran. The aryloxide is protonated upon workup to regenerate the parent phenol. The complete absence of ring-opening products, such as 5-hydroxypentan-1-ol derivatives, indicates that the endocyclic C-O bond remains intact throughout the reaction. This high selectivity is attributed to the greater stability of the aryloxide leaving group compared to an alkoxide.
The table below summarizes the observed cleavage patterns.
| Substrate Type | Cleavage Products | Predominant Pathway |
|---|---|---|
| 2-Alkoxytetrahydropyran | Alcohol (from side-chain) and Pentan-1,5-diol derivatives (from ring) | Mixture of side-chain and ring cleavage cdnsciencepub.com |
| 2-Aryloxytetrahydropyran | Phenol (from side-chain) and Tetrahydropyran | Exclusively side-chain cleavage cdnsciencepub.comcdnsciencepub.com |
Reductive Cleavage Strategies
Reductive cleavage of 2-aryloxytetrahydropyrans can be a complex process, potentially involving the scission of the exocyclic C-O bond (side-chain cleavage) or the endocyclic C-O bond (ring cleavage). The choice of reducing agent and the electronic nature of the substrate play critical roles in determining the reaction outcome.
Differentiation Between Ring and Side-Chain Cleavage
Studies on the hydrogenolysis of 2-aryloxytetrahydropyrans and related 2-aryloxytetrahydrofurans using mixed hydride reagents like LiAlH₄–AlCl₃ or AlH₂Cl have shown a strong preference for side-chain cleavage. cdnsciencepub.comcdnsciencepub.comloewenlabs.com For 2-aryloxytetrahydropyrans, hydrogenolysis occurs exclusively at the exocyclic C-O bond, yielding tetrahydropyran and the corresponding phenol. cdnsciencepub.comcdnsciencepub.comloewenlabs.com This is in stark contrast to 2-alkoxytetrahydropyrans, where the ratio of ring to side-chain cleavage is highly dependent on the nature of the alkyl group. cdnsciencepub.com
The selective side-chain cleavage in this compound is attributed to the coordination of the Lewis acidic reducing agent (e.g., AlH₂Cl) with the oxygen of the 3-nitrophenoxy group. This coordination enhances the leaving group ability of the 3-nitrophenoxide, facilitating a hydride attack at the anomeric C-2 carbon and subsequent cleavage of the exocyclic C-O bond. This process retains the integrity of the tetrahydropyran ring.
In addition to the cleavage of the acetal, the nitro group itself is susceptible to reduction. Catalytic hydrogenation (e.g., using Pd/C) can reduce the nitro group to an amino group. However, care must be taken as commercial Pd/C catalysts can contain acidic residues (from PdCl₂) which, in the presence of protic solvents like ethanol, can generate HCl and catalyze the cleavage of the acid-labile THP ether. researchgate.net
| Cleavage Method | Predominant Pathway | Products | Selectivity Rationale |
| Hydrogenolysis (LiAlH₄/AlCl₃) | Side-Chain Cleavage | Tetrahydropyran + 3-Nitrophenol | Lewis acid coordinates to the exocyclic oxygen, activating it as a leaving group. cdnsciencepub.comcdnsciencepub.com |
| Acid-Catalyzed Hydrolysis | Side-Chain Cleavage | 5-Hydroxypentanal (B1214607) + 3-Nitrophenol | Protonation of the exocyclic oxygen followed by nucleophilic attack of water at the anomeric carbon. |
| Catalytic Hydrogenation (Pd/C) | Nitro Group Reduction | 2-(3-Aminophenoxy)tetrahydro-2H-pyran | Selective reduction of the nitro group. Acetal cleavage is a potential side reaction if acidic impurities are present. researchgate.net |
Electronic and Steric Effects on Cleavage Patterns
Electronic effects dominate the cleavage patterns of 2-aryloxytetrahydropyrans. The aryl group, regardless of being substituted with electron-donating or electron-withdrawing groups, directs the reductive cleavage exclusively to the side-chain. cdnsciencepub.comloewenlabs.com For this compound, the strongly electron-withdrawing nitro group makes the 3-nitrophenoxide a better leaving group compared to an unsubstituted phenoxide. This further favors the side-chain cleavage pathway.
The mechanism of cleavage often proceeds through an oxocarbenium ion intermediate, particularly under acidic conditions or with Lewis acidic reagents. rsc.orgrsc.org The ring oxygen's lone pair stabilizes the positive charge that develops on the anomeric carbon during the departure of the leaving group, favoring a dissociative (Sₙ1-like) mechanism. youtube.com The 3-nitro group's electron-withdrawing nature enhances the acidity of the conjugate acid (3-nitrophenol), making the corresponding phenoxide a more stable, and thus better, leaving group. Steric factors are generally considered to be secondary to these powerful electronic effects in directing the cleavage of 2-aryloxytetrahydropyrans. cdnsciencepub.com
Nucleophilic and Electrophilic Reactivity of the Tetrahydropyran Core
The primary site of reactivity on the tetrahydropyran core of this compound is the electrophilic anomeric carbon (C-2). This carbon is susceptible to attack by a wide range of nucleophiles, leading to the substitution of the 3-nitrophenoxy group. rsc.orgyoutube.com These reactions are classic examples of nucleophilic substitution at an acetal.
Reactions with Carbon-Centred Nucleophiles
Carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can react with 2-alkoxy- and 2-aryloxytetrahydropyrans to form new carbon-carbon bonds at the C-2 position. masterorganicchemistry.com While THP ethers are generally stable to organometallic reagents at low temperatures, reaction at the anomeric center can be induced to displace the aryloxy group. thieme-connect.de The reaction involves the attack of the carbanionic portion of the organometallic reagent on the C-2 carbon, displacing the 3-nitrophenoxide leaving group to yield a 2-alkyl- or 2-aryl-tetrahydropyran.
| Nucleophile (Example) | Reagent | Expected Product | Reaction Type |
| Methyl | CH₃MgBr or CH₃Li | 2-Methyltetrahydro-2H-pyran | Nucleophilic Substitution |
| Phenyl | C₆H₅MgBr or C₆H₅Li | 2-Phenyltetrahydro-2H-pyran | Nucleophilic Substitution |
| Cyanide | NaCN or KCN | Tetrahydro-2H-pyran-2-carbonitrile | Nucleophilic Substitution |
| Enolate | Lithium diisopropylamide (LDA) + Ketone | 2-(2-Oxoalkyl)tetrahydro-2H-pyran | Nucleophilic Substitution |
Reactions with Nitrogen-Centred Nucleophiles
Nitrogen nucleophiles readily participate in substitution reactions at the anomeric center of the tetrahydropyran ring. youtube.com Reagents like ammonia, primary and secondary amines, and azide (B81097) ions can displace the 3-nitrophenoxy group to form various 2-N-substituted tetrahydropyran derivatives. These reactions typically proceed via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile's strength. rsc.orgrsc.org The formation of an intermediate oxocarbenium ion is often invoked, which is then trapped by the nitrogen nucleophile. youtube.com
| Nucleophile (Example) | Reagent | Expected Product |
| Ammonia | NH₃ | Tetrahydro-2H-pyran-2-amine |
| Methylamine | CH₃NH₂ | N-Methyltetrahydro-2H-pyran-2-amine |
| Azide | Sodium Azide (NaN₃) | 2-Azidotetrahydro-2H-pyran |
| Hydrazine | N₂H₄ | 2-Hydrazinyltetrahydro-2H-pyran |
Intramolecular Rearrangements and Ring Transformations
Under strongly acidic conditions, 2-aryloxytetrahydropyrans can undergo intramolecular rearrangement. This reaction involves the acid-catalyzed cleavage of the acetal to form a phenol and a protonated dihydropyran, which generates an oxocarbenium ion. loewenlabs.com This electrophilic species can then attack the electron-rich aromatic ring of the phenol in an electrophilic aromatic substitution, typically at the ortho or para positions.
However, in the case of this compound, this rearrangement is significantly disfavored. The nitro group is a powerful deactivating group, making the phenyl ring highly electron-deficient and resistant to electrophilic attack. Therefore, under acidic conditions, simple cleavage to 3-nitrophenol and derivatives of 5-hydroxypentanal is the expected major pathway, rather than intramolecular rearrangement.
Stereochemical Aspects and Conformational Analysis of 2 3 Nitrophenoxy Tetrahydro 2h Pyran
Anomeric Stereochemistry in 2-Substituted Tetrahydropyrans
The stereochemistry at the C2 position of the tetrahydropyran (B127337) ring, known as the anomeric carbon, is governed by a phenomenon called the anomeric effect. wikipedia.orgscripps.edu This stereoelectronic effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position, contrary to what would be predicted based on steric hindrance alone. wikipedia.orgdypvp.edu.in In the case of 2-substituted tetrahydropyrans, this means the substituent, such as the 3-nitrophenoxy group, will favor the axial orientation over the less sterically hindered equatorial one. wikipedia.org
Two primary theories explain the anomeric effect:
Dipole-Dipole Repulsion: This explanation posits that in the equatorial conformer, the dipole moments of the endocyclic and exocyclic C-O bonds are partially aligned, leading to electrostatic repulsion. dypvp.edu.in In the axial conformation, these dipoles are more opposed, resulting in a lower energy and more stable state. dypvp.edu.in
The magnitude of the anomeric effect can be estimated at 4-8 kJ/mol for sugars, but it varies for each molecule. wikipedia.org For 2-alkoxy or 2-aryloxy tetrahydropyrans, this effect is a dominant factor in determining the molecule's preferred conformation. scripps.edu
Diastereoselective Control in Synthesis and Transformations
The synthesis of polysubstituted tetrahydropyrans with defined stereochemistry is a significant area of research, with various methods developed to control diastereoselectivity. acs.orgnih.gov These strategies are crucial for creating specific isomers of compounds like 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.
Common strategies for achieving diastereoselective control include:
Prins Cyclization: This reaction has emerged as a powerful technique for the stereoselective synthesis of the tetrahydropyran skeleton. beilstein-journals.org It involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. nih.gov The stereochemical outcome of the Prins cyclization can be highly dependent on the geometry of the starting homoallylic alcohol; for instance, trans-homoallyl alcohols can generate (up-down-up) 2,3,4-trisubstituted tetrahydropyran products, while cis-isomers yield mainly (up-up-up) products. nih.gov This method allows for the simultaneous control of multiple stereogenic centers. acs.orgnih.gov
Intramolecular Oxa-Michael Reactions: This approach is a popular method for synthesizing substituted tetrahydropyrans. whiterose.ac.ukwhiterose.ac.uk The cyclization of an ω-unsaturated alcohol onto an activated alkene (the Michael acceptor) can be catalyzed to produce specific diastereomers with high selectivity. whiterose.ac.uk
Metal-Mediated Cyclizations: Indium trichloride, a mild Lewis acid, can mediate the cyclization between homoallyl alcohols and aldehydes to produce polysubstituted tetrahydropyrans in high yields and with excellent diastereoselectivity. nih.gov
Substitution Reactions: The stereoselectivity of nucleophilic substitution reactions at the anomeric carbon can be controlled by the choice of solvent and reaction conditions. acs.orgnih.gov Nonpolar solvents tend to favor SN2-type reactions, which proceed with inversion of configuration, while polar solvents favor SN1 pathways that may lead to mixtures of products. acs.org
Conformational Analysis of the Tetrahydropyran Ring
Chair Conformer Preferences and Interconversions
The saturated six-membered tetrahydropyran ring is not planar and, similar to cyclohexane, adopts a chair conformation as its lowest energy state to minimize angular and torsional strain. wikipedia.org This chair conformation can undergo a ring inversion process, flipping between two distinct chair forms. The energy barrier for this interconversion in 2-alkoxy and 2-aryloxytetrahydropyrans is approximately 1.5 kcal/mol lower than that of the parent tetrahydropyran. cdnsciencepub.com
Influence of the 3-Nitrophenoxy Substituent on Ring Conformation
The substituent at the C2 position significantly influences the equilibrium between the two chair conformers. For this compound, the anomeric effect dictates a preference for the conformer where the 3-nitrophenoxy group is in the axial position. cdnsciencepub.comcdnsciencepub.com
Research on a series of 2-(4-substituted-phenoxy)tetrahydropyrans has shown that the strength of this axial preference is directly correlated with the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups enhance the anomeric effect and increase the population of the axial conformer. cdnsciencepub.comcdnsciencepub.com The nitro group is a strong electron-withdrawing group, and thus it is expected to strongly favor the axial orientation. cdnsciencepub.com Studies using 13C NMR spectroscopy at low temperatures have quantified this preference for analogous compounds. cdnsciencepub.com For example, in the nonpolar solvent CF2Br2, the axial preference for a 4-methoxyphenoxy group (an electron-donating group) is 79%, whereas for a 4-nitrophenoxy group (an electron-withdrawing group), the axial preference increases to 90%. cdnsciencepub.comcdnsciencepub.com This effect is attributed to both orbital and electrostatic interactions. cdnsciencepub.comcdnsciencepub.com
The polarity of the solvent also modulates this equilibrium. In more polar solvents like CHFCl2, the axial preference is generally smaller. cdnsciencepub.comcdnsciencepub.com This is because polar solvents can better stabilize the larger dipole moment of the equatorial conformer, slightly shifting the equilibrium away from the axial form. dypvp.edu.in
| Substituent (at para-position) | Electronic Effect | Axial Preference (%) | ΔG°E→A (kcal/mol) |
|---|---|---|---|
| -OCH3 | Electron-donating | 79 | -0.4 |
| -NO2 | Electron-withdrawing | 90 | -0.7 |
This table illustrates the trend that electron-withdrawing groups, analogous to the 3-nitro group in the subject compound, increase the axial preference.
Advanced Spectroscopic and Diffraction Characterization of 2 3 Nitrophenoxy Tetrahydro 2h Pyran
Vibrational Spectroscopy: Infrared (IR) Studies
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the vibrational modes of a molecule. The IR spectrum of 2-(3-nitrophenoxy)tetrahydro-2H-pyran is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the nitroaromatic moiety, the ether linkage, and the tetrahydropyran (B127337) ring.
The analysis of the IR spectrum allows for the identification of specific bonds and functional groups based on their unique vibrational frequencies.
Nitro Group (NO₂): The presence of the nitro group on the phenyl ring is typically confirmed by two strong and distinct absorption bands. orgchemboulder.comspectroscopyonline.com The asymmetrical stretching vibration of the N-O bond is expected to appear in the range of 1550-1475 cm⁻¹, while the symmetrical stretching vibration is anticipated to be observed between 1360-1290 cm⁻¹. orgchemboulder.com These intense peaks are highly characteristic and serve as a reliable diagnostic for nitro compounds. spectroscopyonline.com
Aryl Ether Linkage (Ar-O-R): The connection between the 3-nitrophenol (B1666305) and the tetrahydropyran ring forms an aryl alkyl ether. This linkage is characterized by two distinct C-O stretching vibrations. A strong, asymmetric C-O-C stretching band is expected near 1250 cm⁻¹, and a symmetric stretching band should appear around 1040 cm⁻¹. blogspot.comyoutube.com The position of the asymmetric stretch at a higher wavenumber compared to aliphatic ethers is due to resonance effects between the oxygen lone pair and the aromatic ring. youtube.com
Tetrahydropyran (THP) Ring: The saturated tetrahydropyran ring will contribute to the spectrum primarily through its C-H and C-O-C vibrations. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the ring are expected just below 3000 cm⁻¹. The skeletal vibrations of the THP ring itself are complex and can be found in the fingerprint region of the spectrum. mpg.de The asymmetric C-O-C stretching of the ether within the THP ring typically appears around 1120 cm⁻¹. youtube.com
Aromatic Ring: The 3-substituted benzene (B151609) ring will also produce characteristic signals. C-H stretching vibrations on the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz Carbon-carbon stretching vibrations within the ring usually give rise to bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz Out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can often provide information about the substitution pattern on the ring. vscht.cz
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Nitro (Ar-NO₂) | Asymmetric N-O Stretch | 1550 - 1475 | Strong |
| Aromatic Nitro (Ar-NO₂) | Symmetric N-O Stretch | 1360 - 1290 | Strong |
| Aryl Alkyl Ether (Ar-O-R) | Asymmetric C-O-C Stretch | ~1250 | Strong |
| Aryl Alkyl Ether (Ar-O-R) | Symmetric C-O-C Stretch | ~1040 | Strong |
| Tetrahydropyran Ring | Asymmetric C-O-C Stretch | ~1120 | Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium-Weak |
| Aliphatic (THP Ring) | C-H Stretch | < 3000 | Medium-Strong |
X-ray Crystallography for Single-Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can elucidate the absolute stereochemistry, accurate bond lengths and angles, and the nature of intermolecular interactions that dictate the crystal packing.
The this compound molecule contains a stereocenter at the C2 position of the tetrahydropyran ring (the anomeric carbon). X-ray crystallography can unambiguously determine the absolute configuration (R or S) at this center, provided that a suitable single crystal can be grown and appropriate diffraction techniques are used.
The analysis would also yield precise measurements of all bond lengths and angles. Key expected bond parameters, based on data from similar structures, are presented below.
| Bond | Expected Length (Å) |
| N-O (nitro) | 1.22 - 1.25 |
| C-N (aromatic) | 1.47 - 1.49 |
| C-O (phenoxy) | 1.36 - 1.40 |
| C-O (anomeric) | 1.41 - 1.44 |
| C-C (aromatic) | 1.38 - 1.40 |
| C-C (aliphatic) | 1.52 - 1.54 |
| C-O (THP ring) | 1.43 - 1.45 |
| Angle | Expected Value (°) |
| O-N-O (nitro) | ~125 |
| C-N-O (nitro) | ~117.5 |
| Ar-O-C (ether link) | 118 - 122 |
| C-O-C (THP ring) | ~112 |
The tetrahydropyran ring is expected to adopt a stable chair conformation, with the bulkier 3-nitrophenoxy substituent likely occupying an equatorial position to minimize steric strain.
While this compound does not possess strong hydrogen bond donors like O-H or N-H groups, the oxygen atoms of the nitro group and the ether linkages can act as weak hydrogen bond acceptors. researchgate.net In the crystal lattice, it is plausible that weak C-H···O hydrogen bonds could form between the aromatic or aliphatic C-H groups of one molecule and the oxygen atoms of a neighboring molecule. researchgate.net
Computational Chemistry and Theoretical Modeling of 2 3 Nitrophenoxy Tetrahydro 2h Pyran
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
A foundational step in the theoretical study of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran would involve geometric optimization using DFT. This process determines the most stable three-dimensional arrangement of atoms in the molecule, its minimum energy conformation. From this optimized structure, analysis of the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenoxy group, while the LUMO would be expected to have significant contributions from the electron-withdrawing nitro group. A hypothetical data table for such an analysis is presented below.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These are example values and not based on actual experimental or computational data.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
DFT calculations are instrumental in elucidating reaction mechanisms. For this compound, one could investigate, for example, its hydrolysis or thermal decomposition pathways. By mapping the potential energy surface, transition states can be located, and the energy barriers for various reaction steps can be calculated. This information is vital for predicting the feasibility and kinetics of chemical transformations.
DFT methods can simulate various spectroscopic properties, providing valuable data for the identification and characterization of this compound.
NMR: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra.
IR: The simulation of infrared spectra allows for the prediction of vibrational frequencies corresponding to specific functional groups, such as the nitro group (NO2) stretching and the C-O-C ether linkages.
UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, which is influenced by the chromophores in the molecule, namely the nitrophenoxy group.
Table 2: Hypothetical Simulated Spectroscopic Data for this compound (Note: These are example values and not based on actual experimental or computational data.)
| Spectroscopy | Key Feature | Predicted Value |
|---|---|---|
| 13C NMR | Aromatic C-NO2 | ~148 ppm |
| IR | Asymmetric NO2 Stretch | ~1530 cm-1 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. The tetrahydro-2H-pyran ring can adopt various conformations, such as chair and boat forms. MD simulations would reveal the relative stabilities of these conformers and the dynamics of their interconversion, providing insight into the molecule's flexibility and how it might interact with its environment.
Quantum Chemical Topology and Electron Density Analysis (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a method for analyzing the electron density to define atomic properties and the nature of chemical bonds. A QTAIM analysis of this compound would provide a quantitative description of the bonding, including the covalent and any potential non-covalent interactions within the molecule. This would allow for a detailed understanding of the charge distribution and bond strengths.
Molecular Electron Density Theory (MEDT) for Understanding Reactivity
Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity by analyzing the changes in electron density during a reaction. An MEDT study of this compound in a potential reaction, for instance, a cycloaddition or a nucleophilic substitution, would focus on the flow of electron density to explain the reaction mechanism and selectivity.
Synthetic Utility and Research Applications of 2 3 Nitrophenoxy Tetrahydro 2h Pyran Scaffolds
Intermediate in the Synthesis of Complex Organic Molecules
The tetrahydropyran (B127337) (THP) moiety is frequently employed as a protecting group for alcohols and phenols due to its stability under a wide range of non-acidic reaction conditions, including those involving organometallics, hydrides, and strong bases. organic-chemistry.orgnih.gov The formation of a 2-tetrahydropyranyl ether from an alcohol and 3,4-dihydropyran is a common strategy in multistep syntheses. wikipedia.org The 2-(3-nitrophenoxy)tetrahydro-2H-pyran scaffold can be viewed in this context, where the tetrahydropyranyl group protects the 3-nitrophenol (B1666305).
The primary utility of this compound as an intermediate lies in the ability to carry the 3-nitrophenoxy group through a synthetic sequence, which might be sensitive to the conditions required to introduce the nitro or phenoxy functionalities at a later stage. The ether linkage can be cleaved under acidic conditions to deprotect the phenol (B47542) when required. organic-chemistry.org While the tetrahydropyran skeleton is a core component of numerous biologically active natural products, syr.edu specific examples detailing the use of this compound as a key intermediate in the total synthesis of complex molecules are not extensively documented in readily available scientific literature. Its application is more inferred from the general utility of THP ethers in synthetic organic chemistry.
The presence of the nitro group on the phenyl ring also offers a handle for further chemical transformations. The nitro group is a strong electron-withdrawing group that can be reduced to an amine, which can then be further functionalized. mdpi.comresearchgate.net This makes this compound a potentially useful intermediate for the synthesis of more complex substituted aromatic compounds that are part of larger molecules.
Precursor for Other Classes of Heterocyclic Compounds
The structure of this compound holds the potential for it to serve as a precursor for the synthesis of other heterocyclic systems through intramolecular cyclization reactions. The presence of the nitro group on the phenoxy moiety is key to this potential. For instance, reduction of the nitro group to an amino group would yield 2-(3-aminophenoxy)tetrahydro-2H-pyran. This intermediate could then potentially undergo intramolecular cyclization to form nitrogen- and oxygen-containing heterocyclic systems.
One plausible transformation is the synthesis of phenoxazine (B87303) derivatives. Phenoxazines are a class of heterocyclic compounds with a wide range of applications, including in dyes, pharmaceuticals, and materials science. nih.gov The synthesis of phenoxazines often involves the condensation of aminophenols or the cyclization of appropriately substituted diaryl ethers. nih.gov Starting from this compound, a synthetic route could be envisioned where the nitro group is reduced, and subsequent acid-catalyzed cleavage of the tetrahydropyranyl ether and intramolecular cyclization could lead to a phenoxazine scaffold.
Similarly, the synthesis of benzoxazine (B1645224) derivatives could be another potential application. Benzoxazines are another important class of heterocyclic compounds used in the production of high-performance polymers. nih.govresearchgate.netrsc.org The synthesis of benzoxazines typically involves the reaction of a phenol, a primary amine, and formaldehyde. mdpi.com While not a direct precursor in the traditional sense, the 2-(3-aminophenoxy) intermediate derived from the title compound could potentially be used in novel synthetic strategies to access benzoxazine-type structures. However, specific, documented examples of these transformations starting from this compound are not prevalent in the current body of scientific literature.
Exploration in Materials Science for Optoelectronic or Functional Polymer Applications
The incorporation of chromophoric units, such as the nitrophenoxy group, into polymer structures is a common strategy for developing functional materials with specific optical and electronic properties. scienceopen.comrsc.org The nitro group, being a strong electron acceptor, can significantly influence the electronic properties of the aromatic system, leading to materials with potential applications in optoelectronics, such as in nonlinear optics (NLO). wikipedia.org
Polymers containing nitrophenyl side chains have been investigated for their potential in optoelectronic devices. scienceopen.com A possible application of this compound in this field would be its use as a monomer or a precursor to a monomer for the synthesis of functional polymers. For instance, if the tetrahydropyran ring or the phenyl ring could be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group), it could then be incorporated into a polymer backbone. The resulting polymer would have pendant 3-nitrophenoxy groups, which could impart desirable optoelectronic properties to the material. The impact of side-chain structure on the optoelectronic properties of conjugated polymers is an active area of research. mdpi.comresearchgate.net
However, a review of the current literature does not reveal specific studies where this compound has been explicitly used for the development of functional polymers for optoelectronic applications. The exploration in this area appears to be more general for nitrophenyl-containing compounds rather than this specific tetrahydropyran derivative.
Development of Novel Catalytic Systems or Ligands
The oxygen atom in the tetrahydropyran ring of this compound has lone pairs of electrons that can coordinate to metal centers, making it a potential ligand in coordination chemistry and catalysis. wikipedia.org Ethers, in general, are known to act as ligands for a variety of transition metals. wikipedia.org The presence of the nitrophenoxy substituent could modulate the electronic properties of the ether oxygen and potentially influence the catalytic activity of a metal complex incorporating this molecule as a ligand.
The development of new ligands is crucial for advancing the field of catalysis, as the ligand sphere around a metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. acs.org While there is extensive research on various types of ligands, including those containing ether functionalities, the use of this compound as a ligand in catalytic systems is not specifically documented in the available literature. The coordination chemistry of ligands containing nitro groups has also been a subject of interest, particularly in the context of their biological activity and the formation of coordination polymers. mdpi.com The combination of an ether and a nitro-functionalized aromatic ring in one molecule could offer unique coordination possibilities, but this potential remains largely unexplored for this compound.
Future Research Directions and Unaddressed Challenges in 2 3 Nitrophenoxy Tetrahydro 2h Pyran Chemistry
Development of Environmentally Benign and Sustainable Synthetic Routes
A primary challenge in contemporary chemical synthesis is the development of processes that are both efficient and environmentally responsible. For 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, future research must pivot away from classical methods that may rely on harsh reagents or generate significant waste. The focus should be on adopting green chemistry principles, which have been successfully applied to the synthesis of related pyran structures.
Key areas for investigation include:
Catalyst Innovation: The use of non-toxic, reusable catalysts is paramount. Research into nano-silica sulfuric acid and other solid acid catalysts, which have proven effective in producing pyrano[3,2-b]pyran derivatives, could offer a promising avenue. researchgate.net Similarly, exploring the utility of simple, efficient catalysts like triethylamine (B128534) in aqueous media could drastically improve the environmental profile of the synthesis. nih.gov
Alternative Solvents: A significant unaddressed challenge is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. Water is an ideal solvent for this purpose, and its application in the synthesis of 4H-pyrans has been demonstrated to be highly effective, particularly when combined with ultrasound assistance. nih.gov Investigating the solubility and reactivity of precursors to this compound in water or other benign solvents like n-butanol or para-cymene is a critical next step. mdpi.com
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would significantly enhance the sustainability of the synthesis. MCRs improve atom economy and reduce the number of work-up and purification steps, thereby minimizing waste. The successful application of MCRs for synthesizing complex pyran derivatives highlights the potential for developing a similar streamlined approach for the target molecule. researchgate.netnih.govresearchgate.net
| Approach | Example from Literature | Potential Application for this compound | Reference |
|---|---|---|---|
| Aqueous Media Synthesis | Ultrasound-assisted synthesis of 4H-pyrans in pure water using Et3N as a catalyst. | Development of a water-based route for the etherification reaction between 3-nitrophenol (B1666305) and a dihydropyran precursor. | nih.gov |
| Reusable Catalysts | Use of nano-silica sulfuric acid for one-pot, three-component synthesis of pyrano[3,2-b]pyran-4(8H)-one derivatives. | Employing solid acid catalysts to promote the formation of the ether linkage, allowing for easy catalyst recovery and reuse. | researchgate.net |
| Energy Efficiency | Microwave-assisted one-pot synthesis of pyrano[3,2-c]chromene-3-carbonitrile derivatives. | Exploring microwave irradiation to shorten reaction times and reduce energy consumption compared to conventional heating. | researchgate.net |
Precision Stereochemical Control in Multi-Chiral Center Synthesis
The tetrahydropyran (B127337) ring can contain multiple stereocenters, and the precise control of its stereochemistry is crucial, as different stereoisomers can exhibit vastly different biological or material properties. For derivatives of this compound that may possess additional chiral centers, achieving high levels of stereochemical control is a significant and unaddressed challenge.
Future research should focus on:
Asymmetric Catalysis: The development of chiral catalysts that can direct the formation of a specific stereoisomer is a key goal. This could involve chiral N-heterocyclic carbenes, which have been used for the dynamic kinetic resolution of related 6-hydroxypyranones. researchgate.net
Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reactants can guide the stereochemical outcome of the reaction. For instance, d-pantolactone has been successfully used as a chiral auxiliary in Diels-Alder and Michael type additions involving 2H-Pyran-3(6H)-one, achieving high diastereomeric ratios. researchgate.net
Substrate-Controlled Synthesis: In molecules with existing stereocenters, the stereochemistry of newly formed centers can be governed by the existing ones. researchgate.net A deep understanding of these substrate-controlled diastereoselective reactions will be essential for synthesizing complex, multi-chiral derivatives of this compound.
Advanced Mechanistic Investigations Utilizing Integrated Experimental and Theoretical Approaches
A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions and designing novel transformations. For the reactions involving the synthesis and transformation of this compound, there is a clear need for advanced mechanistic investigations that combine experimental data with computational modeling.
Future directions in this area include:
Kinetic Studies: Performing detailed kinetic studies can help identify the rate-determining step and provide insights into the reaction mechanism, as demonstrated in the investigation of pyrano[2,3-d]pyrimidine formation. researchgate.net Such studies can elucidate the roles of catalysts, solvents, and reactant concentrations. researchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for exploring reaction pathways, transition state geometries, and activation energies. rsc.org Applying DFT to model the formation of this compound could help rationalize experimentally observed outcomes and predict the reactivity of related substrates. mdpi.commdpi.com
Spectroscopic Interrogation: The use of in-situ spectroscopic techniques to detect and characterize reaction intermediates would provide direct evidence for proposed mechanistic pathways. While challenging, this approach can confirm or refute mechanisms proposed on the basis of kinetic and computational data.
| Technique | Information Gained | Example Application in Related Systems | Reference |
|---|---|---|---|
| Kinetic Analysis | Determination of rate constants, reaction order, and activation parameters (Ea, ΔG‡, ΔS‡, ΔH‡). | Studying the one-pot synthesis of pyrano-[2,3-d]-pyrimidine to identify the rate-determining step. | researchgate.net |
| DFT Calculations | Calculation of activation barriers, transition state structures, and thermodynamic stability of intermediates. | Investigating the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes. | rsc.org |
| Plausible Mechanism Proposal | Hypothesizing reaction pathways based on known chemical principles and product structures. | Proposing a tandem Knoevenagel–Michael reaction mechanism for the formation of a complex pyran derivative. | mdpi.com |
Exploration of New Reactivity Modes and Transformative Reactions
Beyond its synthesis, the potential of this compound as a scaffold for further chemical transformations is a rich area for future research. The nitrophenoxy group and the tetrahydropyran ring offer multiple sites for modification, opening possibilities for creating novel and complex molecular architectures.
Unaddressed challenges and opportunities include:
Domino and Tandem Reactions: Designing domino reactions that initiate from the this compound core could enable the rapid construction of complex polycyclic systems. Such processes, which involve consecutive reactions without the isolation of intermediates, are highly efficient and have been used to synthesize complex pyranones and tetrahydronaphthalenes from simpler pyran precursors. acs.org
Cycloaddition Reactions: The tetrahydropyran ring itself, or derivatives thereof, could potentially participate in cycloaddition reactions. While the saturated nature of the tetrahydropyran ring in the title compound limits its direct use as a diene, transformations to introduce unsaturation could unlock this reactivity, analogous to the Diels-Alder reactions of 2H-pyran-2-ones. mdpi.com
Ring Transformation Reactions: A particularly transformative approach would be to explore ring-opening or ring-rearrangement reactions of the tetrahydropyran moiety. Ring transformation of 2H-pyran-2-ones into highly functionalized spirocyclic ketals and 2-tetralone (B1666913) derivatives has been demonstrated, showcasing the potential of the pyran scaffold to serve as a latent precursor to other carbocyclic and heterocyclic systems. mdpi.com Investigating whether the ether linkage in this compound can be leveraged to induce similar transformations is a key challenge for future work.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Nitrophenoxy)tetrahydro-2H-pyran derivatives?
The synthesis typically involves nucleophilic substitution or oligomerization reactions. For example, copper(II)–bisphosphine catalysts (e.g., L3 ligands) enable diastereoselective oligomerization of substituted alcohols and aldehydes to form tetrahydro-2H-pyran derivatives. Reaction conditions (e.g., solvent, temperature) and precursors (e.g., 3,5-dimethylhex-5-en-1-ol, cinnamaldehyde) influence stereochemistry and yield . NMR (e.g., , ) and MS (EI/CI) are critical for confirming regiochemistry and purity .
Q. What characterization techniques are essential for verifying the structure of this compound?
Key methods include:
- NMR Spectroscopy : Coupling constants (-values) and chemical shifts resolve stereochemistry (e.g., axial vs. equatorial substituents) .
- Mass Spectrometry : High-resolution MS distinguishes molecular ions from fragmentation patterns, especially for nitro-substituted derivatives .
- X-ray Crystallography : Resolves ambiguous NMR data by providing absolute configuration, though suitable crystals are challenging to obtain for nitro compounds .
Q. What safety precautions are required when handling tetrahydro-2H-pyran derivatives?
Nitro-substituted pyrans are irritants (GHS Category 1 for eye damage). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing eyes with water for 15+ minutes and using CO/foam fire extinguishers .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of this compound?
Catalyst design and solvent polarity are critical. Copper(II)–bisphosphine complexes (e.g., L3 ligands) favor specific transition states via π-π interactions, achieving >70% diastereomeric excess. Computational modeling (DFT) predicts steric and electronic effects of substituents (e.g., nitro vs. methoxy groups) on selectivity .
Q. What analytical strategies resolve contradictions in spectral data for nitro-substituted pyrans?
Conflicting NMR signals (e.g., overlapping peaks for axial/equatorial protons) can be addressed by:
Q. How does the nitro group influence the reactivity of tetrahydro-2H-pyran in substitution reactions?
The nitro group is electron-withdrawing, activating the pyran ring for nucleophilic attack at the 2-position. Kinetic studies show faster substitution with soft nucleophiles (e.g., thiols) compared to hard nucleophiles (e.g., amines). Solvent effects (e.g., DMSO vs. THF) modulate transition-state stabilization .
Q. What computational tools predict the biological activity of this compound derivatives?
QSAR models correlate nitro group geometry (e.g., torsion angles) with bioactivity. Molecular docking (AutoDock Vina) identifies potential binding pockets in enzymes (e.g., cytochrome P450). MD simulations assess membrane permeability, critical for drug design .
Q. What are the limitations of using tetrahydro-2H-pyran as a protecting group in nitro-substituted systems?
While THP ethers stabilize alcohols, the nitro group can participate in unwanted side reactions (e.g., redox reactions under acidic conditions). Alternative protecting groups (e.g., TBS) are recommended for nitro-containing substrates requiring harsh deprotection .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
